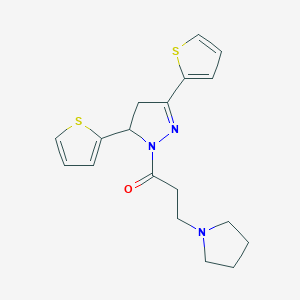

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS2/c22-18(7-10-20-8-1-2-9-20)21-15(17-6-4-12-24-17)13-14(19-21)16-5-3-11-23-16/h3-6,11-12,15H,1-2,7-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJKGLYRZPIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Thiophene substitution: The thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Pyrrolidine attachment: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated precursors, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. The presence of the pyrazole ring is often associated with various pharmacological properties, including anti-inflammatory and analgesic effects.

Case Studies:

- A study highlighted the synthesis of similar pyrazole derivatives that exhibited significant anti-cancer properties against different cancer cell lines. These findings suggest that derivatives of this compound could be explored for their anti-cancer potential .

- Research on thiophene-containing compounds has indicated their role as anti-tumor agents, which could extend to this compound due to its structural similarities .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.

Applications:

- The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or cycloadditions. This makes it valuable in creating libraries of compounds for drug discovery .

Material Science

Due to the presence of thiophene moieties, which are known for their electronic properties, this compound may find applications in material science, particularly in organic electronics.

Potential Uses:

- Organic Photovoltaics: Thiophene derivatives are often used in solar cell applications due to their ability to conduct electricity and absorb light effectively. The incorporation of this compound into polymer matrices could enhance the performance of organic solar cells .

- Sensors: The electronic properties of thiophene-based compounds make them suitable candidates for use in sensors, particularly for detecting gases or biological markers .

Mechanism of Action

The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and thiophene groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline derivatives with aryl or heteroaryl substituents at the 3- and 5-positions are well-documented. Key structural analogues include:

- Thiophene vs. Phenyl Substituents: The target compound’s thiophene rings introduce sulfur atoms, enhancing π-electron delocalization compared to purely aromatic phenyl groups.

- Side Chain Variations : The pyrrolidine moiety in the target compound is a cyclic secondary amine, contrasting with the hydrazinyloxy group in ME-1–ME-4 . Pyrrolidine’s basicity (pKa ~11.3) could improve aqueous solubility under acidic conditions compared to the hydrazine-derived side chains.

Physicochemical Properties

- TLC Mobility: The target compound’s Rf value is expected to be higher than ME-1 (Rf = 0.45) and ME-2 (Rf = 0.38) due to reduced polarity from the non-polar thiophene and pyrrolidine groups.

- Melting Points : Pyrazolines with fluorophenyl substituents (e.g., Compound 4 ) exhibit m.p. 113–115°C, while thiophene-containing derivatives may show lower melting points due to weaker crystal packing from sulfur’s larger atomic radius.

Structural Analysis via X-ray Crystallography

Dihedral angles between the pyrazole ring and substituent aromatic rings in phenyl-based derivatives range from 4.64° to 10.53° .

Spectroscopic Data Comparison

- 1H NMR : Pyrazoline methylene protons (CH₂) in ME-1–ME-4 resonate at δ 1.27–1.32 ppm, while the pyrrolidine protons in the target compound are expected near δ 2.5–3.0 ppm due to proximity to the nitrogen lone pair .

- IR Spectroscopy : The carbonyl stretch (C=O) in the target compound should appear near 1700 cm⁻¹, consistent with ME-1 (C=O at 1680 cm⁻¹) .

Q & A

What are the standard synthetic protocols for preparing pyrazoline derivatives with thiophene substituents, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of pyrazoline derivatives typically involves Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. For thiophene-containing analogs, outlines a method where thiophene-2-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux (4–6 hours). Key parameters for optimization include:

- Solvent selection : Ethanol is common, but DMF-EtOH mixtures (1:1) improve solubility for recrystallization .

- Temperature control : Exothermic reactions (e.g., cyclization) require cooling (0–5°C) to prevent side products .

- Catalyst use : Sodium hydroxide or choline chloride-urea mixtures enhance condensation efficiency .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for dihydro-pyrazole derivatives?

Advanced Research Focus

Discrepancies in spectral data often arise from tautomerism or crystallographic packing effects. highlights the use of X-ray crystallography to validate the 3D structure of pyrazoline derivatives, resolving ambiguities in NMR peak assignments. Methodological steps include:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry with computational tools (e.g., Gaussian for DFT calculations).

- Crystallographic analysis : Single-crystal X-ray diffraction confirms regiochemistry and hydrogen-bonding patterns .

- Dynamic NMR studies : Variable-temperature NMR can detect tautomeric equilibria in solution .

What strategies improve the yield and purity of 4,5-dihydro-1H-pyrazole intermediates during large-scale synthesis?

Advanced Research Focus

Scaling up pyrazoline synthesis requires addressing solubility and byproduct formation. recommends:

- Stepwise purification : Use TLC-guided fractionation (n-hexane/ethyl acetate, 1:1) to isolate intermediates .

- Recrystallization optimization : DMF-EtOH mixtures (1:1) enhance crystal lattice formation for high-purity products .

- Molar ratio adjustments : Excess hydrazine (1.5–2 equiv.) drives cyclization to completion, minimizing unreacted chalcone .

How do thiophene and pyrrolidine substituents influence the biological activity of pyrazoline derivatives?

Basic Research Focus

Thiophene enhances π-π stacking with biological targets (e.g., enzymes), while pyrrolidine improves solubility and bioavailability. demonstrates that:

- Thiophene groups : Increase binding affinity to EGFR via hydrophobic interactions.

- Pyrrolidine moiety : Modulates logP values, improving membrane permeability in cytotoxicity assays .

- SAR studies : Compare analogs with phenyl vs. thiophene substituents using in vitro kinase inhibition assays .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Advanced Research Focus

outlines a methodology for EGFR inhibition and cytotoxicity screening:

- EGFR kinase assays : Measure IC₅₀ values using recombinant EGFR and ADP-Glo™ kits.

- Cell-based models : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays.

How can computational modeling predict the binding mode of this compound with biological targets?

Advanced Research Focus

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with EGFR or tubulin:

- Docking protocols : Use PyRx to align the pyrazoline core with ATP-binding pockets (PDB: 1M17) .

- Pharmacophore mapping : Identify critical hydrogen bonds between pyrrolidine and Asp831 .

- ADMET prediction : SwissADME estimates bioavailability and toxicity risks .

What are the common side reactions during pyrazoline synthesis, and how can they be mitigated?

Basic Research Focus

Side reactions include over-oxidation and dimerization. and 13 suggest:

- Controlled reflux duration : Limit reaction time to 4–6 hours to prevent oxidation of dihydropyrazole to pyrazole.

- Inert atmosphere : Use nitrogen to inhibit radical-mediated dimerization.

- Additive screening : Thiourea or hydroquinone suppresses free-radical pathways .

How do solvent polarity and pH affect the tautomeric equilibrium of 4,5-dihydro-1H-pyrazoles?

Advanced Research Focus

Tautomerism between pyrazoline and pyrazole forms is pH- and solvent-dependent. shows:

- Polar solvents : Ethanol stabilizes the dihydro form via hydrogen bonding.

- Acidic conditions : Promote protonation at N1, shifting equilibrium toward the aromatic pyrazole .

- UV-Vis spectroscopy : Monitor λmax shifts (250–300 nm) to track tautomeric ratios .

What analytical techniques are critical for confirming the regiochemistry of thiophene-substituted pyrazolines?

Basic Research Focus

Regiochemical assignment relies on:

- NOESY NMR : Correlates spatial proximity of thiophene protons to pyrazoline CH₂ groups .

- X-ray crystallography : Resolves substituent positions in the solid state (e.g., 3,5-di-thiophene orientation) .

- IR spectroscopy : C=N stretches (~1600 cm⁻¹) confirm cyclization .

How can researchers address low reproducibility in biological activity across studies?

Advanced Research Focus

Variability often stems from impurity profiles or assay conditions. and 21 recommend:

- HPLC purity checks : Ensure >95% purity (C18 column, acetonitrile/water gradient) .

- Standardized assays : Use identical cell passage numbers and serum-free media in cytotoxicity tests .

- Positive controls : Include reference inhibitors (e.g., erlotinib for EGFR) to calibrate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.